N-Methyl-1,2,4-triazin-3-amine
Overview
Description
“N-Methyl-1,2,4-triazin-3-amine” is a derivative of the 1,2,4-triazine family . It has a molecular weight of 110.12 and appears as a yellow solid . Its IUPAC name is N-methyl-1,2,4-triazin-3-amine .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1,2,4-triazin-3-amine” can be represented by the formula C4H6N4 . The X-ray crystal structures of similar compounds illustrate that the molecules bind deeply inside the orthosteric binding cavity .
Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also involved in bioorthogonal applications with various strained alkenes and alkynes .
Physical And Chemical Properties Analysis
“N-Methyl-1,2,4-triazin-3-amine” is a yellow solid . It has a molecular weight of 110.12 and a molecular formula of C4H6N4 .
Scientific Research Applications
High Energy Materials
- Scientific Field : Material Science
- Application Summary : 1,2,4-triazine derivatives are used in the synthesis of high energy materials (HEMs). They are used to create stable and better-performing compounds .
- Methods of Application : The synthesis involves creating molecules containing strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .
- Results or Outcomes : These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds. They have high heat of formation, good thermal stability, and reduced sensitivity .
Biological Applications
- Scientific Field : Biochemistry
- Application Summary : 1,2,4-triazine derivatives exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
- Methods of Application : The synthesis involves creating heterocyclic rings such as s-triazine and tri-s-triazine, which are useful moieties in HEMs due to their high heats of formation, better stability, and high nitrogen content .
- Results or Outcomes : These compounds have better oxygen balance over their carbocyclic analogues, high heat of formation, high propulsive power, and a high specific impulse of the propellant .
Safety And Hazards
While specific safety and hazards information for “N-Methyl-1,2,4-triazin-3-amine” is not available in the search results, it’s worth noting that various amines have been reported to cause glaucopsia in workers employed in certain industries . This symptom has been related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .
properties
IUPAC Name |
N-methyl-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-5-4-6-2-3-7-8-4/h2-3H,1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGABQLISIABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498145 | |
Record name | N-Methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1,2,4-triazin-3-amine | |
CAS RN |
65915-07-3 | |
Record name | N-Methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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